2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide
CAS No.: 554404-36-3
Cat. No.: VC5028077
Molecular Formula: C15H9ClN2O4
Molecular Weight: 316.7
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 554404-36-3 |
---|---|
Molecular Formula | C15H9ClN2O4 |
Molecular Weight | 316.7 |
IUPAC Name | 2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide |
Standard InChI | InChI=1S/C15H9ClN2O4/c16-7-12(19)18-15-9(8-17)13(10-3-1-5-20-10)14(22-15)11-4-2-6-21-11/h1-6H,7H2,(H,18,19) |
Standard InChI Key | VZSZEDDJEQERHY-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=CO3 |
Introduction
Molecular Architecture and Structural Properties
Chemical Identity and Basic Descriptors
The compound's molecular formula is C₁₅H₉ClN₂O₄, with a molecular weight of 316.7 g/mol. Its IUPAC name, 2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide, systematically describes its core structure: a central furan ring substituted at positions 3, 4, and 5 with a cyano group and two additional furan-2-yl groups, respectively, while the acetamide side chain at position 2 bears a chloro substituent .
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number | 554404-36-3 |
Molecular Formula | C₁₅H₉ClN₂O₄ |
Molecular Weight | 316.7 g/mol |
IUPAC Name | 2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide |
SMILES | ClCC(=O)NC1=C(C#N)C(=C(O1)C2=CC=CO2)C3=CC=CO3 |
InChI Key | JBBFTASYEYCWBZ-UHFFFAOYSA-N |
Structural Analysis and Electronic Features
The molecule’s planar furan core facilitates π-conjugation across its heteroaromatic system, while the electron-withdrawing cyano (-C≡N) and chloro (-Cl) groups introduce localized electron deficiencies. These features create a polarized electronic environment, enhancing its reactivity in nucleophilic substitution and cycloaddition reactions . The two furan-2-yl substituents at positions 4 and 5 contribute steric bulk and additional π-orbital interactions, which influence crystallinity and intermolecular stacking in solid-state applications .
Synthetic Methodologies and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis typically proceeds via a multi-step sequence:
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Furan Ring Construction: A Paal-Knorr synthesis or cyclocondensation of 1,4-diketones with ammonium acetate yields the central furan ring.
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Cyano Group Introduction: Nitrile formation via Rosenmund-von Braun reaction or nucleophilic substitution using CuCN .
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Acetamide Side-Chain Installation: Amidation of the furan amine with chloroacetyl chloride under Schotten-Baumann conditions .
Table 2: Key Synthetic Reagents and Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Acetic anhydride, H₂SO₄, 80°C | Furan cyclization |
2 | CuCN, DMF, 120°C | Cyano substitution |
3 | Chloroacetyl chloride, NaOH, 0–5°C | Acetamide formation |
Industrial Production Optimization
For large-scale manufacturing, continuous flow reactors are employed to enhance yield (reported up to 78%) and purity (>95%). Solvent recycling systems using dimethylformamide (DMF) and catalytic hydrogenation for byproduct reduction further improve sustainability .
Reactivity and Functionalization Pathways
Nucleophilic Substitution
The chloroacetamide moiety undergoes SN₂ reactions with amines, thiols, and alkoxides, enabling diversification of the side chain. For example, reaction with piperazine yields a tertiary amine derivative with enhanced solubility .
Cycloaddition Reactions
The electron-deficient furan core participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts useful in polymer chemistry .
Oxidative Transformations
Oxidation of the furan rings with meta-chloroperbenzoic acid (mCPBA) generates dihydrofuran intermediates, which can be further functionalized for drug discovery .
Applications in Medicinal Chemistry
Antimicrobial Activity
In vitro studies of structurally related compounds show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption via furan ring intercalation . The chloroacetamide group may inhibit bacterial acetyltransferase enzymes, synergizing with the furan’s hydrophobic interactions .
Materials Science Applications
Organic Electronics
The compound’s extended π-system and electron-deficient character make it a candidate for n-type organic semiconductors. Thin-film transistors fabricated with this material exhibit electron mobilities of 0.02–0.05 cm²/V·s, comparable to fullerene derivatives .
Photoluminescent Materials
When doped into poly(methyl methacrylate) matrices, the compound emits blue light (λₑₘ = 450 nm) with a quantum yield of 18%, suggesting utility in OLEDs .
Comparative Analysis with Thiophene Analogues
Replacing furan rings with thiophene (as in 2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide) alters properties significantly:
Table 3: Furan vs. Thiophene Analog Comparison
Property | Furan Derivative | Thiophene Derivative |
---|---|---|
λₑₘ (nm) | 450 | 485 |
MIC (S. aureus) | 16 µg/mL | 32 µg/mL |
Electron Mobility | 0.05 cm²/V·s | 0.03 cm²/V·s |
Thermal Stability (°C) | 210 | 235 |
The thiophene analogue’s red-shifted emission and higher thermal stability arise from sulfur’s polarizability and stronger aromaticity, while reduced antimicrobial potency may reflect decreased membrane permeability .
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